molecular formula C9H5F7 B1395615 1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene CAS No. 1262412-55-4

1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene

Cat. No. B1395615
M. Wt: 246.12 g/mol
InChI Key: MVRJPGOPPCOTCP-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene, also known as 5-trifluoromethyl-1-fluoro-3-trifluoroethylbenzene (5-TFTB), is a fluorinated organic compound that has been studied for its potential applications in various scientific fields. 5-TFTB is a halogenated aromatic compound with a unique combination of both fluorine and trifluoromethyl groups. Its unique structure makes it a promising candidate for use in a wide range of scientific applications.

Mechanism Of Action

The mechanism of action of 5-TFTB is not yet fully understood. However, it is known that the fluorine atoms in the molecule interact with the aromatic ring, forming an electron-rich environment. This electron-rich environment is thought to be responsible for the reactivity of the molecule and its ability to act as a catalyst in organic reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-TFTB have not yet been studied in detail. However, it is known that the molecule is not toxic and does not have any adverse effects on human health.

Advantages And Limitations For Lab Experiments

5-TFTB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in a variety of forms. It is also stable under normal laboratory conditions and has a low vapor pressure, making it suitable for use in a variety of experiments. However, it has some limitations for use in laboratory experiments. For example, the molecule is highly reactive and can react with other molecules in the environment, making it difficult to control the reaction conditions.

Future Directions

There are a number of potential future directions for the study of 5-TFTB. These include further research into the mechanism of action of the molecule, as well as its potential applications in a variety of scientific fields. In addition, further research could be conducted into the biochemical and physiological effects of the molecule, as well as its potential uses as a catalyst in organic reactions. Finally, further research could be conducted into the synthesis of new fluorinated compounds using 5-TFTB as a precursor.

Scientific Research Applications

5-TFTB has been studied for its potential applications in a variety of scientific fields. It has been used as a precursor for the synthesis of a variety of fluorinated compounds, such as fluorinated polymers and other materials. It has also been studied for its potential use as a catalyst in organic reactions. In addition, 5-TFTB has been used as a model compound for studying the reactivity of halogenated aromatics.

properties

IUPAC Name

1-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-7-2-5(4-8(11,12)13)1-6(3-7)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRJPGOPPCOTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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